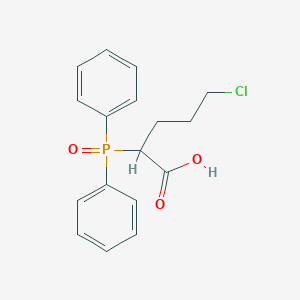
5-Chloro-2-(diphenylphosphoryl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(diphenylphosphoryl)pentanoic acid is an organophosphorus compound that features a chlorine atom, a diphenylphosphoryl group, and a pentanoic acid backbone. This compound is notable for its applications in organic synthesis, particularly in the Wittig reaction, where it serves as a standard for analyzing products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(diphenylphosphoryl)pentanoic acid typically involves the chlorination of 3-acetyl-1-propanol using bis(trichloromethyl)carbonate (triphosgene) as the chlorine source. The reaction is carried out in 1,2-dichloroethane at 80°C for 2 hours, with N,N-dimethylacetamide as the initiator . The optimal molar ratio of 3-acetyl-1-propanol to triphosgene is 1:0.4 .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-(diphenylphosphoryl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to phosphine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under mild conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
5-Chloro-2-(diphenylphosphoryl)pentanoic acid is used in various scientific research applications:
Chemistry: It serves as a standard in the Wittig reaction for olefin synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It is a precursor in the synthesis of pharmaceuticals, including antibacterial and antiviral agents.
Industry: The compound is used in the production of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(diphenylphosphoryl)pentanoic acid involves its role as a reagent in organic synthesis. The diphenylphosphoryl group acts as an electron-withdrawing group, stabilizing reaction intermediates and facilitating the formation of desired products. The chlorine atom can participate in nucleophilic substitution reactions, further expanding the compound’s utility in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-pentanone: A precursor in the synthesis of antibacterial agents and pesticides.
4-Chlorobutyryl chloride: Used in the synthesis of various organic compounds.
Diphenylphosphine oxide: A related compound used in similar synthetic applications.
Uniqueness
5-Chloro-2-(diphenylphosphoryl)pentanoic acid is unique due to its combination of a chlorine atom and a diphenylphosphoryl group, which provides distinct reactivity and stability in synthetic reactions. This makes it a valuable reagent in organic synthesis, particularly in the Wittig reaction.
Propriétés
Numéro CAS |
329266-68-4 |
|---|---|
Formule moléculaire |
C17H18ClO3P |
Poids moléculaire |
336.7 g/mol |
Nom IUPAC |
5-chloro-2-diphenylphosphorylpentanoic acid |
InChI |
InChI=1S/C17H18ClO3P/c18-13-7-12-16(17(19)20)22(21,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13H2,(H,19,20) |
Clé InChI |
CDMHMQKREXVPPN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(CCCCl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Pyrrolidin-1-yl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one](/img/structure/B14145823.png)
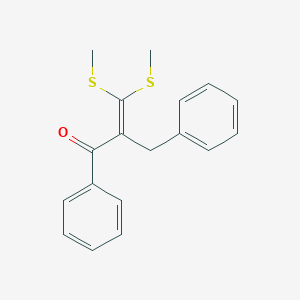
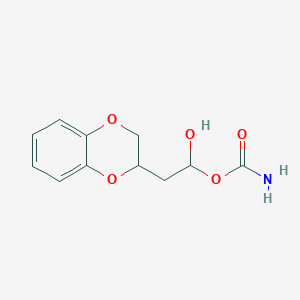
![N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(E)-(2-methyl-1,3-benzothiazol-6-yl)diazenyl]naphthalene-2-carboxamide](/img/structure/B14145837.png)
![2-{[(3-Nitrophenyl)methyl]sulfanyl}ethyl 2-bromopropanoate](/img/structure/B14145842.png)

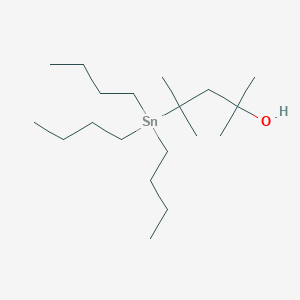

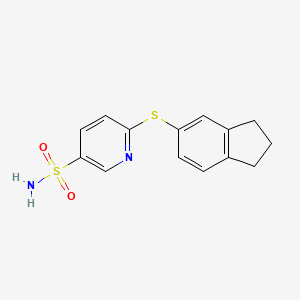

![2-[4-(Pyrimidin-5-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14145880.png)
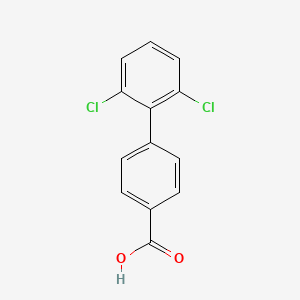
![4-{5-(acetyloxy)-4-oxo-7-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-4H-chromen-2-yl}benzene-1,2-diyl diacetate](/img/structure/B14145884.png)
![3-(2-Phenylethyl)-7-oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane](/img/structure/B14145890.png)
